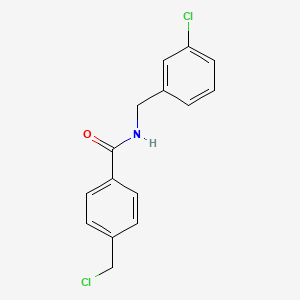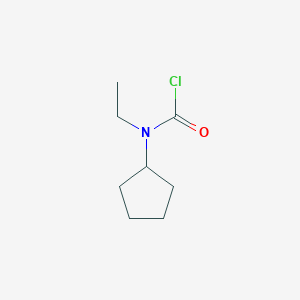![molecular formula C14H9N3O2 B13883207 3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H9N3O2
Méthodes De Préparation
The synthesis of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethoxybenzaldehyde and 2-cyanoacetamide, the intermediate compounds undergo cyclization and subsequent oxidation to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an inhibitor of ubiquitin-specific proteases, which are enzymes involved in protein degradation pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic solar cells and light-emitting diodes.
Biological Research: Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying cellular processes and signaling pathways.
Mécanisme D'action
The mechanism of action of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can interfere with the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. This inhibition can trigger apoptosis in cancer cells, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can be compared with other indeno[1,2-b]pyrazine derivatives, such as:
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound also inhibits ubiquitin-specific proteases but may have different selectivity and potency profiles.
Halogenated indeno[1,2-b]pyrazine derivatives: These compounds have been modified with halogen atoms to enhance their electronic properties and reactivity.
The uniqueness of this compound lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H9N3O2 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H9N3O2/c1-2-19-14-10(7-15)16-12-11(17-14)8-5-3-4-6-9(8)13(12)18/h3-6H,2H2,1H3 |
Clé InChI |
HZXUEUJVZFWOOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C2C(=N1)C3=CC=CC=C3C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)




